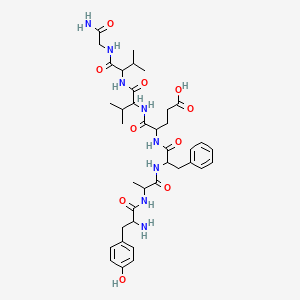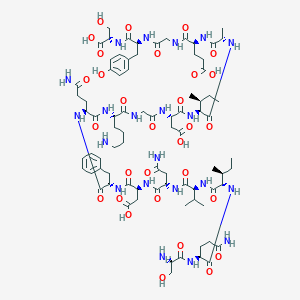
Unii-blm5wgp750
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of Unii-blm5wgp750 involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
化学反应分析
Unii-blm5wgp750, being a protein, undergoes various biochemical reactions rather than traditional chemical reactions. These include:
Oxidation: The protein can undergo oxidation, particularly at methionine and cysteine residues, which can affect its stability and function.
Reduction: Disulfide bonds within the protein can be reduced to free thiol groups, altering its tertiary structure.
Substitution: Amino acid residues within the protein can be substituted through site-directed mutagenesis to study the effects on its function.
科学研究应用
Unii-blm5wgp750 has several scientific research applications:
Chemistry: It is used as a model protein to study protein folding, stability, and interactions.
Biology: It serves as a tool to investigate T-cell responses and immune system functioning.
Medicine: It is utilized in vaccine development, particularly in designing vaccines that elicit strong T-cell responses.
Industry: The protein is used in the production of diagnostic kits and as a standard in various assays.
作用机制
The mechanism of action of Unii-blm5wgp750 involves its recognition by T-cells. The protein is processed by antigen-presenting cells and presented on the cell surface in conjunction with major histocompatibility complex molecules. This complex is recognized by T-cell receptors, leading to T-cell activation and an immune response. The molecular targets include T-cell receptors and major histocompatibility complex molecules .
相似化合物的比较
Unii-blm5wgp750 can be compared with other vaccine antigens such as:
IR-501: Another T-cell antigen used in vaccine development.
属性
CAS 编号 |
182082-01-5 |
|---|---|
分子式 |
C81H123N21O30 |
分子量 |
1871.0 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H123N21O30/c1-8-39(5)65(79(129)89-41(7)67(117)92-47(24-27-61(111)112)70(120)88-34-59(109)90-50(30-43-18-20-44(105)21-19-43)73(123)99-55(37-104)81(131)132)102-77(127)53(32-62(113)114)91-60(110)35-87-69(119)46(17-13-14-28-82)94-71(121)48(22-25-56(84)106)95-74(124)51(29-42-15-11-10-12-16-42)96-76(126)54(33-63(115)116)97-75(125)52(31-58(86)108)98-78(128)64(38(3)4)100-80(130)66(40(6)9-2)101-72(122)49(23-26-57(85)107)93-68(118)45(83)36-103/h10-12,15-16,18-21,38-41,45-55,64-66,103-105H,8-9,13-14,17,22-37,82-83H2,1-7H3,(H2,84,106)(H2,85,107)(H2,86,108)(H,87,119)(H,88,120)(H,89,129)(H,90,109)(H,91,110)(H,92,117)(H,93,118)(H,94,121)(H,95,124)(H,96,126)(H,97,125)(H,98,128)(H,99,123)(H,100,130)(H,101,122)(H,102,127)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-/m0/s1 |
InChI 键 |
JIHUMPCYPNHMAS-DVRCXXCLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


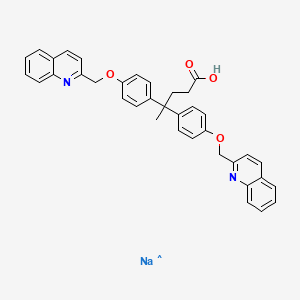
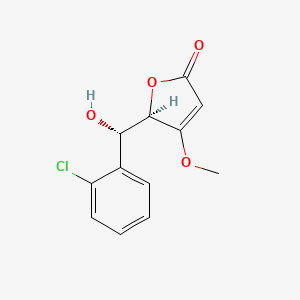
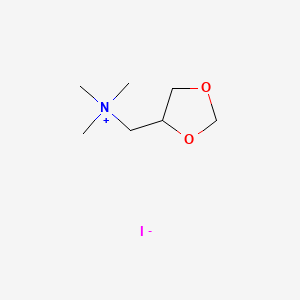
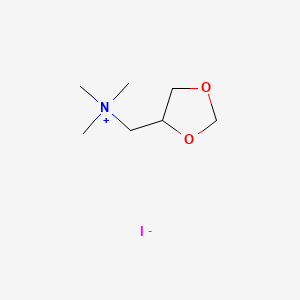
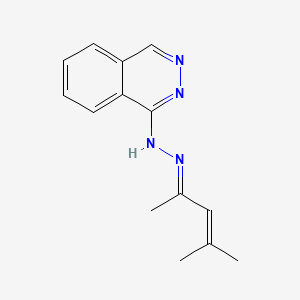
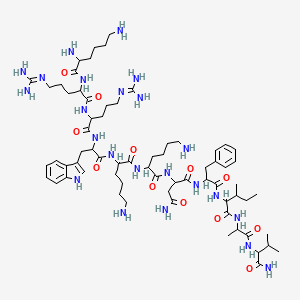
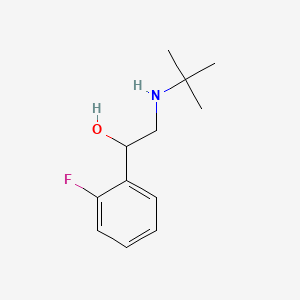

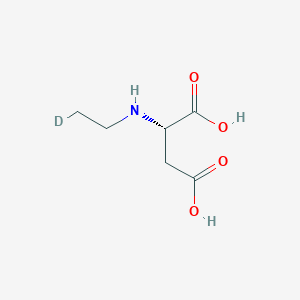
![Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B10784506.png)

![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)
